molecular formula C17H8F3N3O2S2 B3016591 4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide

4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide

Cat. No.: B3016591
M. Wt: 407.4 g/mol
InChI Key: XSTDPHXGYBXJLS-UHFFFAOYSA-N
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Description

4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide is a member of benzamides.

Scientific Research Applications

  • Heterocyclic Synthesis and Applications : This compound and related structures have been utilized in the synthesis of diverse heterocyclic compounds. For example, benzo[b]thiophen-2-yl-hydrazonoesters, a related class of compounds, have been synthesized for the formation of various derivatives like pyrazole, isoxazole, and pyrimidine, indicating the versatility of these structures in chemical synthesis (Mohareb et al., 2004).

  • Electron Acceptor Properties in Conjugated Polymers : Cyano-substituted compounds, like the one , have been reported to act as strong electron acceptors in conjugated polymers. This is evidenced in a study where the cyano group's addition to polymer backbones significantly enhanced the electron affinity, leading to changes in the optoelectronic properties of the polymers (Casey et al., 2015).

  • Applications in Organic Photovoltaic Devices : The effect of cyano substitution on organic photovoltaic device performance has been studied. Cyano groups in certain polymers increased the electron affinity and altered the optoelectronic properties, which in turn enhanced the power conversion efficiencies of these devices (Casey et al., 2016).

  • Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds closely related to the target compound have been extensively studied. For instance, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a structurally similar compound, demonstrates the potential for developing novel materials and pharmaceuticals (Wang et al., 2014).

  • Antimicrobial and Anticancer Applications : Some derivatives and structurally similar compounds have been evaluated for their antimicrobial and anticancer properties. This suggests potential biomedical applications of these compounds in treating various diseases (Gouda et al., 2010).

Properties

IUPAC Name

4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F3N3O2S2/c18-17(19,20)14(24)13-12(11-2-1-7-26-11)22-16(27-13)23-15(25)10-5-3-9(8-21)4-6-10/h1-7H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTDPHXGYBXJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide
Reactant of Route 5
4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide

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